4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
Overview
Description
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and an amine group, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar structure but lacks the chlorine substitution.
4-(4-Methylbenzyl)piperidine: Similar structure with a methyl group instead of a chlorine atom.
4-(4-Fluorobenzyl)piperidine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s binding affinity to certain molecular targets, making it a valuable molecule for specific research applications .
Biological Activity
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, a compound with the molecular formula C11H17Cl2N and a molecular weight of approximately 232.17 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a piperidine ring substituted with a 4-chlorobenzyl group, which contributes to its biological activity, particularly in the context of antipsychotic and antimicrobial properties.
Structural Characteristics
The unique structure of this compound allows it to interact with various biological targets. The piperidine ring is crucial for its binding affinity to neurotransmitter receptors, while the chlorobenzyl group enhances its lipophilicity, facilitating membrane permeability.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antipsychotic Potential : Its structural similarity to established antipsychotics like haloperidol suggests that it may interact with dopamine receptors, which are critical in mood regulation and psychotic disorders. Studies have shown that the compound can modulate dopaminergic pathways, making it a candidate for further investigation as an antipsychotic agent.
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although comprehensive studies are needed to fully elucidate this aspect. The compound has shown activity against certain bacterial strains, indicating its possible use in treating infections.
Interaction with Biological Systems
The compound's interaction with cytochrome P450 enzymes is noteworthy, as these enzymes play a pivotal role in drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs, potentially affecting their efficacy and safety profiles.
Case Studies and Research Findings
Recent studies have focused on optimizing derivatives of piperidine compounds for enhanced biological activity. For instance, structural modifications have been made to enhance selectivity and potency against specific targets such as monoacylglycerol lipase (MAGL), which is implicated in various pathological conditions including cancer .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;;/h1-4,15H,5-9,14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKYUTSGMBIXNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)Cl)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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